molecular formula C7H16O4P+ B1311971 Ethyl (diethoxymethyl)phosphinate CAS No. 65600-74-0

Ethyl (diethoxymethyl)phosphinate

Cat. No. B1311971
CAS RN: 65600-74-0
M. Wt: 195.17 g/mol
InChI Key: ZKNJRUPWSFSOFM-UHFFFAOYSA-N
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Description

“Ethyl (diethoxymethyl)phosphinate” is a chemical compound with the molecular formula C7H17O4P . It is used in research and development .


Synthesis Analysis

Three novel liquid ethyl (diethoxymethyl)phosphinate derivatives (EDPs) were synthesized and incorporated into flexible polyurethane foams (FPUFs). The flame retardancy of FPUFs was evaluated by limiting oxygen index (LOI), vertical burning, and cone calorimetry tests .


Molecular Structure Analysis

The molecular structure of “Ethyl (diethoxymethyl)phosphinate” consists of 7 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass is 196.181 Da and the monoisotopic mass is 196.086441 Da .


Chemical Reactions Analysis

Ethyl phosphinate adds to alkenes and alkynes under thermal radical conditions with AIBN as the initiator to give H-phosphinates in good yields . An efficient use of arynes for C-P bond construction enables a mild process for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides .


Physical And Chemical Properties Analysis

The boiling point of “Ethyl (diethoxymethyl)phosphinate” is 224.2±50.0 °C at 760 mmHg. Its vapour pressure is 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 107.1±22.7 °C .

Scientific Research Applications

Flame Retardancy in Polyurethane Foams

Ethyl (diethoxymethyl)phosphinate derivatives have been synthesized and incorporated into flexible polyurethane foams (FPUFs), commonly used in furniture, vehicles, and aerospace. These derivatives significantly enhance the flame retardancy of FPUFs. Tests such as limiting oxygen index (LOI), vertical burning, and cone calorimetry have demonstrated the effectiveness of these compounds in improving fire safety standards .

Synthesis of Phosphinate Derivatives

The synthesis process of Ethyl (diethoxymethyl)phosphinate involves activating the phosphorus atom followed by reactions with a Michael acceptor, dibromoethane, and esterification using triethyl orthoformate. This method is crucial for creating various derivatives that can be used in different applications, including biological ones .

Bio-Based Flame Retardant Synthesis

A novel bio-based flame retardant containing phosphorus and nitrogen elements has been synthesized using phytic acid and Ethyl (diethoxymethyl)phosphinate. This compound shows promise in enhancing the safety features of FPUFs by reducing their flammability, which is a significant concern in their widespread application .

Mechanism of Action

Target of Action

Ethyl (diethoxymethyl)phosphinate (EDP) is a phosphinate derivative . Phosphinates and their derivatives are known to play significant roles in nature . They are often used as bioisosteric groups, which are substituents or functional groups that induce similar biological responses . .

Mode of Action

Phosphinates and their derivatives are known to interact with various biological pathways . They can act as radical scavengers, reacting with radicals and preventing them from causing damage .

Biochemical Pathways

Phosphinates and their derivatives, including EDP, are involved in various biochemical pathways . They can act as bioisosteres, substituting for other functional groups in biochemical reactions

Pharmacokinetics

The molecular weight of edp is 19618 , which may influence its pharmacokinetic properties.

Result of Action

EDP can release phosphorus-containing compounds in the gas phase, generating phosphorus-containing radicals . These radicals can act as scavengers, neutralizing other radicals and preventing them from causing damage . In the condensed phase, EDP can promote the formation of a dense, intact, and thermally stable char layer on the surface of flexible polyurethane foams (FPUFs) .

Action Environment

The action of EDP can be influenced by environmental factors. For example, EDP’s radical scavenging activity can be affected by the presence of other radicals in the environment . Additionally, the formation of a char layer by EDP can be influenced by the temperature and other conditions of the environment .

Safety and Hazards

For safety information and hazards related to “Ethyl (diethoxymethyl)phosphinate”, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The structure-flame retardancy relationship of EDPs indicates that these EDPs are promising flame retardants in FPUFs that can be applied to improve the flame retardancy of FPUFs in various practical applications .

properties

IUPAC Name

diethoxymethyl-ethoxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNJRUPWSFSOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)[P+](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452121
Record name Ethyl (diethoxymethyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (diethoxymethyl)phosphinate

CAS RN

65600-74-0
Record name Ethyl (diethoxymethyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl (diethoxymethyl)phosphinate contribute to flame retardancy in flexible polyurethane foam?

A1: While the exact mechanism is not detailed in the provided abstract, the paper likely explores how the incorporation of Ethyl (diethoxymethyl)phosphinate derivatives influences the flammability of polyurethane foam. [] Flame retardants generally function through several mechanisms, including:

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